

Technical Support Center: Overcoming Difficulties in Dissolving Irradiated Molybdenum Targets

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Compound of Interest

Compound Name: **Molybdenum-98**

Cat. No.: **B081979**

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This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the dissolution of irradiated molybdenum targets for the production of Molybdenum-99 (⁹⁹Mo).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for dissolving irradiated molybdenum targets?

A1: The two primary methods for dissolving irradiated molybdenum targets are acidic and alkaline dissolution.^[1] Acidic dissolution typically involves the use of nitric acid, sometimes in combination with sulfuric acid.^{[2][3]} Alkaline dissolution commonly employs a solution of sodium hydroxide and hydrogen peroxide.^[4] The choice of method often depends on the target type (e.g., uranium alloy, foil, or powder), the desired purity of the final ⁹⁹Mo product, and the available processing equipment.

Q2: Why is my irradiated molybdenum target dissolving slower than expected?

A2: Several factors can contribute to a slow dissolution rate. These include:

- **Passivation:** A passive oxide layer can form on the surface of the molybdenum metal, inhibiting the dissolution process.^[5]

- Low Temperature: Dissolution rates are generally temperature-dependent. Insufficient heating of the dissolver solution can slow down the reaction.[6] For instance, increasing the temperature from 90°C to 100°C can increase the dissolution rate of uranium foil by 50%.[3]
- Incorrect Reagent Concentration: The concentration of the acid or alkaline solution is a critical parameter. A concentration that is too low will result in a slower reaction.[7]
- Target Microstructure: The grain size and uniformity of the molybdenum target can affect the dissolution rate. Finer and more uniform grains generally lead to a faster and more homogeneous dissolution.

Q3: What are the primary off-gases produced during dissolution, and how should they be managed?

A3: During acidic dissolution of uranium-molybdenum targets with nitric acid, the primary off-gases are oxides of nitrogen (NO_x), mainly nitrogen monoxide (NO) and nitrogen dioxide (NO₂).[5][8] Hydrogen gas evolution is minimal.[5] These radioactive gases must be safely managed in a shielded hot cell.[9] A common practice is to scrub the off-gas with nitric acid and distilled water, followed by collection in a decay system where noble gases are trapped before being released through a filtered ventilation system.[9][10]

Q4: What are the key safety precautions to take when dissolving irradiated molybdenum targets?

A4: Working with irradiated materials requires strict adherence to radiation safety protocols. Key precautions include:

- Shielding: All dissolution and processing steps must be carried out in heavily shielded hot cells to protect personnel from high-energy gamma radiation emitted by fission products.[9]
- Remote Handling: Use remote manipulators and tools for all handling of radioactive materials to minimize radiation exposure.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, gloves, and safety goggles.[11]

- Off-Gas Management: Ensure a robust and operational off-gas treatment system is in place to handle radioactive gaseous fission products.[10][12]
- Emergency Procedures: Be familiar with and have established emergency procedures for spills or breaches of containment.[11]

Troubleshooting Guides

Issue 1: Incomplete Dissolution of the Molybdenum Target

Symptoms:

- Visible pieces of the target remain in the dissolver after the expected dissolution time.
- The yield of ⁹⁹Mo in the final solution is lower than anticipated.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Passivation of the target surface	A passive oxide layer can prevent the dissolvent from reacting with the metal. [5] Consider pre-treating the target or adjusting the dissolvent composition. For example, the presence of ferric nitrate can help prevent the precipitation of molybdenum in nitric acid solutions. [5]
Insufficient reagent concentration or volume	Verify the concentration and volume of the acid or alkaline solution. Ensure it is sufficient for the mass of the target material. For uranium-molybdenum alloys, the dissolution rate increases with nitric acid concentration. [5]
Low dissolution temperature	Check and adjust the temperature of the dissolver. For nitric acid dissolution of uranium foils, a temperature range of 97-102°C is recommended for complete dissolution within an hour. [2]
Inadequate mixing	Ensure proper agitation or stirring of the dissolver contents to promote contact between the target surface and the fresh dissolvent.
Formation of insoluble precipitates	In nitric acid, molybdenum can precipitate as molybdic oxide (MoO_3) or uranyl molybdate, especially at lower acid concentrations. [5] Maintaining a sufficiently high nitric acid concentration can mitigate this.

Issue 2: Unexpected Precipitate Formation

Symptoms:

- Cloudiness or solid particles appear in the dissolver solution.
- The precipitate may be difficult to separate from the desired molybdate solution.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Molybdic oxide (MoO_3) or uranyl molybdate precipitation (in acidic dissolution)	This is a known issue when dissolving uranium-molybdenum alloys in nitric acid. ^[5] To prevent this, maintain a high nitric acid concentration (e.g., 12-14 M HNO_3) or add ferric nitrate to the dissolver solution to complex the molybdenum. ^[5]
Precipitation of other fission products or impurities	The irradiated target contains various fission products. Some may have limited solubility in the dissolver solution. Analyze the precipitate to identify its composition. Subsequent purification steps, such as ion exchange or precipitation with α -benzoin oxime, are necessary to remove these impurities. ^{[13][14]}
Hydrolysis due to localized pH changes	Ensure uniform mixing to prevent localized areas of high pH that could cause precipitation of metal hydroxides.

Quantitative Data on Dissolution Parameters

The following table summarizes key quantitative data for different dissolution methods.

Parameter	Acidic Dissolution (Nitric Acid)	Alkaline Dissolution (NaOH + H ₂ O ₂)
Target Type	LEU Foil, U-Mo Alloy	LEU Foil, Uranium Silicide
Reagent Concentration	3 M HNO ₃ and 2 M H ₂ SO ₄ for LEU foil[2] / 5.5 M HNO ₃ and 1 M Fe(NO ₃) ₃ for U-Mo alloy[5]	3.2 M NaOH with H ₂ O ₂ [1]
Temperature	97-102°C for LEU foil[2]	Typically heated, but specific temperatures vary.
Dissolution Time	Approximately 1 hour for LEU foil[2]	Approximately 1.5 hours[1]
Dissolution Rate	For 10% Mo alloy, ~100 mg/min-cm ² in boiling 6 M HNO ₃ [5]	Reaction is a 0.25th order with respect to H ₂ O ₂ concentration[4]
Key Considerations	Formation of NO _x off-gases.[5] Potential for MoO ₃ precipitation.[5]	Minimizes acidic waste streams. Uranium remains largely undissolved, simplifying initial separation.[1]

Experimental Protocols

Protocol 1: Nitric Acid Dissolution of Irradiated LEU Foil Target

This protocol is a general guideline and should be adapted based on specific experimental conditions and safety requirements.

- Preparation:
 - Place the irradiated LEU foil target into a shielded dissolver vessel within a hot cell.
 - Prepare a dissolver solution of 3 M nitric acid and 2 M sulfuric acid.[2]
- Dissolution:

- Add the dissolver solution to the vessel containing the target.
 - Heat the dissolver to a temperature between 97°C and 102°C.[2]
 - Maintain this temperature for approximately 1 hour, or until the target is completely dissolved.[2]
 - Continuously monitor and manage the off-gases produced during the dissolution process through a dedicated scrubbing and trapping system.[10]
- Post-Dissolution:
 - Allow the solution to cool.
 - The resulting solution, containing ⁹⁹Mo, uranium, and other fission products, is ready for subsequent purification steps, such as separation using a titania-based recovery column. [13]

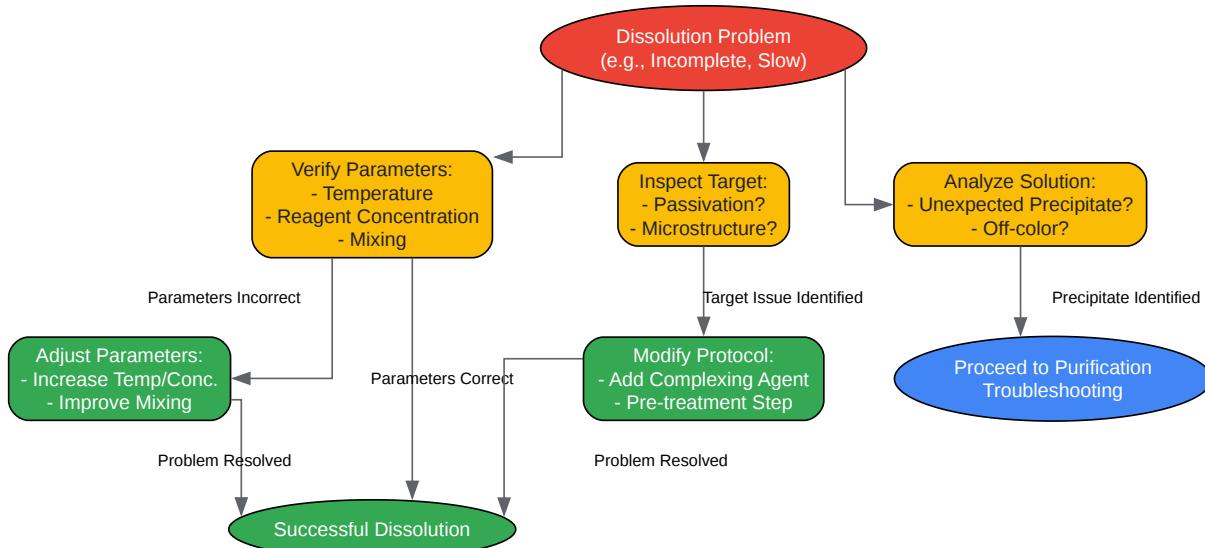
Protocol 2: Alkaline Peroxide Dissolution of Irradiated Molybdenum Target

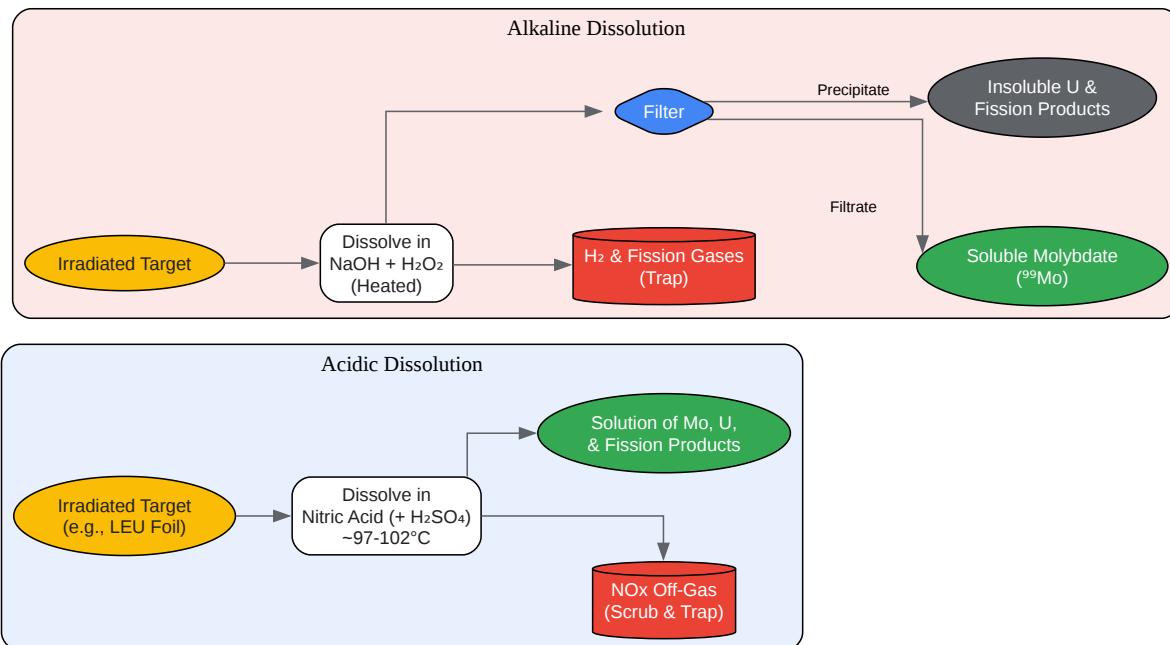
This protocol provides a general framework for alkaline dissolution.

- Preparation:
 - Place the irradiated molybdenum target into a shielded dissolver vessel within a hot cell.
 - Prepare a dissolving solution of approximately 3.2 M sodium hydroxide.[1]
- Dissolution:
 - Add the sodium hydroxide solution to the dissolver.
 - Heat the solution and add a controlled amount of hydrogen peroxide to initiate and sustain the dissolution.
 - The dissolution is typically complete in about 1.5 hours.[1]

- Manage the hydrogen and fission gases produced, for example, by collecting them in evacuated charcoal-filled tanks.[1]
- Post-Dissolution:
 - After cooling, filter the solution to separate the dissolved molybdate (containing ^{99}Mo) from the undissolved uranium precipitate and other insoluble fission products.[1]
 - The filtrate is then ready for further purification stages.

Visualizations



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